molecular formula C20H23N3 B10982332 N,N-dimethyl-4-[(E)-2-(1-propyl-1H-benzimidazol-2-yl)ethenyl]aniline

N,N-dimethyl-4-[(E)-2-(1-propyl-1H-benzimidazol-2-yl)ethenyl]aniline

Cat. No.: B10982332
M. Wt: 305.4 g/mol
InChI Key: VEZIJGVVMPRCDZ-SDNWHVSQSA-N
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Description

N,N-DIMETHYL-N-{4-[(E)-2-(1-PROPYL-1H-1,3-BENZIMIDAZOL-2-YL)-1-ETHENYL]PHENYL}AMINE is a complex organic compound with a unique structure that includes a benzimidazole moiety and a phenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-DIMETHYL-N-{4-[(E)-2-(1-PROPYL-1H-1,3-BENZIMIDAZOL-2-YL)-1-ETHENYL]PHENYL}AMINE typically involves multiple steps. One common method includes the following steps:

    Formation of the Benzimidazole Core: This step involves the condensation of o-phenylenediamine with a suitable aldehyde or carboxylic acid derivative under acidic conditions to form the benzimidazole ring.

    Alkylation: The benzimidazole core is then alkylated using propyl halides in the presence of a base to introduce the propyl group.

    N,N-Dimethylation: Finally, the phenyl group is introduced and dimethylation is carried out using dimethylamine in the presence of a suitable catalyst.

Industrial Production Methods

Industrial production of this compound may involve similar steps but optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of robust catalysts to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N,N-DIMETHYL-N-{4-[(E)-2-(1-PROPYL-1H-1,3-BENZIMIDAZOL-2-YL)-1-ETHENYL]PHENYL}AMINE undergoes several types of chemical reactions:

    Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to yield reduced forms of the compound.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzimidazole ring, using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydride.

Major Products

Scientific Research Applications

N,N-DIMETHYL-N-{4-[(E)-2-(1-PROPYL-1H-1,3-BENZIMIDAZOL-2-YL)-1-ETHENYL]PHENYL}AMINE has several scientific research applications:

Mechanism of Action

The mechanism of action of N,N-DIMETHYL-N-{4-[(E)-2-(1-PROPYL-1H-1,3-BENZIMIDAZOL-2-YL)-1-ETHENYL]PHENYL}AMINE involves its interaction with molecular targets such as enzymes or receptors. The benzimidazole moiety can bind to specific sites on proteins, altering their function. The vinyl and phenyl groups contribute to the compound’s ability to interact with hydrophobic pockets in target molecules, enhancing its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N,N-DIMETHYL-N-{4-[(E)-2-(1-PROPYL-1H-1,3-BENZIMIDAZOL-2-YL)-1-ETHENYL]PHENYL}AMINE is unique due to its combination of a benzimidazole core with a vinyl and phenyl group, which imparts distinct electronic and steric properties. This makes it particularly useful in applications requiring specific electronic characteristics and stability under various conditions.

Properties

Molecular Formula

C20H23N3

Molecular Weight

305.4 g/mol

IUPAC Name

N,N-dimethyl-4-[(E)-2-(1-propylbenzimidazol-2-yl)ethenyl]aniline

InChI

InChI=1S/C20H23N3/c1-4-15-23-19-8-6-5-7-18(19)21-20(23)14-11-16-9-12-17(13-10-16)22(2)3/h5-14H,4,15H2,1-3H3/b14-11+

InChI Key

VEZIJGVVMPRCDZ-SDNWHVSQSA-N

Isomeric SMILES

CCCN1C2=CC=CC=C2N=C1/C=C/C3=CC=C(C=C3)N(C)C

Canonical SMILES

CCCN1C2=CC=CC=C2N=C1C=CC3=CC=C(C=C3)N(C)C

Origin of Product

United States

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